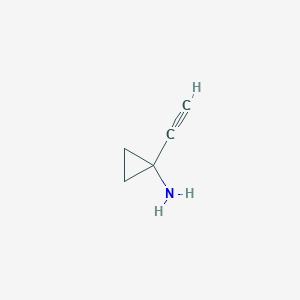

1-Ethynylcyclopropan-1-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethynylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-2-5(6)3-4-5/h1H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNHEJNZGOVFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 1 Ethynylcyclopropan 1 Amine and Its Derivatives

Advanced Strategies for 1-Ethynylcyclopropylamine Synthesis

The creation of the 1-ethynylcyclopropan-1-amine structure relies on precise and often multi-step synthetic sequences.

A key precursor for the synthesis of this compound is cyclopropylacetylene. researchgate.netwikipedia.org Cyclopropylacetylene itself can be synthesized through various routes, including a one-pot reaction where 5-chloro-1-pentyne (B126576) is treated with a strong base like n-butyllithium in cyclohexane. wikipedia.orgorgsyn.org This process involves an initial metalation followed by an intramolecular cyclization. wikipedia.org Another method starts from cyclopropyl (B3062369) methyl ketone, which undergoes dichlorination and subsequent double dehydrohalogenation. wikipedia.org

| Precursor | Reagents | Product | Overall Yield | Reference |

| Cyclopropylacetylene | Not specified | This compound hydrochloride | 39% | researchgate.net |

| 5-Chloro-1-pentyne | n-Butyllithium | Cyclopropylacetylene | 65% | google.com |

| Cyclopropyl methyl ketone | PCl₅, then strong base | Cyclopropylacetylene | 20-25% | wikipedia.org |

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. libretexts.orgelsevier.com These reactions, in which two unsaturated molecules combine to form a cyclic adduct, are governed by orbital symmetry rules. openstax.org Common examples include the [4+2] Diels-Alder reaction and various [2+2] cycloadditions. libretexts.orgopenstax.org While cycloaddition reactions are fundamental to the synthesis of many cyclic systems, their direct application to form the this compound core is not prominently documented. Instead, these reactions are more commonly associated with the subsequent functionalization of alkynes or the synthesis of different heterocyclic systems, such as triazoles from azides and alkynes (Azide-Alkyne Huisgen Cycloaddition). rsc.orgmdpi.com For instance, the Pauson-Khand reaction, a [2+2+1] cycloaddition, has been used with 2-alkoxy-1-ethynylcyclopropanes to build more complex polycyclic structures. researchgate.net This demonstrates the utility of the ethynylcyclopropane moiety as a participant in cycloadditions rather than a direct product of one.

Due to the inherent instability of cyclopropanones, synthetic equivalents are often employed. chemrxiv.org A novel and effective route to 1-alkynyl cyclopropylamines utilizes a cyclopropanone (B1606653) equivalent, 1-(arylsulfonyl)cyclopropanol. researchgate.net This stable precursor can be prepared from cyclopropanone ethyl hemiacetal. researchgate.net In a gold-catalyzed reaction, 1-(arylsulfonyl)cyclopropanol reacts with terminal acetylenes and disubstituted amines in water to generate 1-alkynyl cyclopropylamines in moderate yields. researchgate.net This method represents an innovative approach that circumvents the challenges of handling unstable cyclopropanone intermediates. chemrxiv.org

| Cyclopropanone Equivalent | Reactants | Catalyst | Product | Reference |

| 1-(Arylsulfonyl)cyclopropanol | Terminal Acetylene, Disubstituted Amine | AuCl₃ | 1-Alkynyl Cyclopropylamine (B47189) | researchgate.net |

Synthesis of Substituted this compound Analogues

Further functionalization of the this compound scaffold allows for the creation of diverse analogues for various research applications.

Selective lithiation provides a powerful method for introducing substituents onto a molecule. Research has shown that N-alkyl-N-Boc-substituted 1-amino-2-alkynylcyclopropanes can undergo selective lithiation at the carbon atom adjacent to the triple bond using butyllithium (B86547) (BuLi) at low temperatures. researchgate.net The resulting organolithium intermediate reacts with various electrophiles (such as acetaldehyde, acetone, and carbon dioxide) to yield substituted products. researchgate.net This process occurs with high stereoselectivity, exclusively forming isomers with a cis-arrangement of the amino group and the newly introduced substituent. researchgate.net While this specific study focuses on 2-alkynylcyclopropanes, the principles of selective lithiation of an acetylenic proton followed by electrophilic trapping are fundamental and applicable to the functionalization of the ethynyl (B1212043) group in this compound derivatives. researchgate.netnih.gov

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial protecting group for amines, particularly in peptide synthesis. google.comgoogle.com The synthesis of N-Fmoc-protected this compound has been successfully demonstrated. researchgate.netlookchem.com This protection is typically achieved by reacting the amine with an activated Fmoc reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). google.com The reaction conditions are generally mild, ensuring the stability of the cyclopropane (B1198618) ring and the ethynyl group. google.com The availability of the N-Fmoc derivative is significant as it allows for the incorporation of this unique amino acid analogue into peptides using standard solid-phase synthesis protocols. researchgate.netrsc.org

Preparation of Ethynyl-Extended 1-Aminocyclopropanecarboxylic Acids

| Starting Material | Product | Overall Yield | Scale |

| Cyclopropylacetylene | 1-Ethynylcyclopropylamine hydrochloride | 39% | Up to 300 mmol |

| 6-Chlorohex-1-yne | 1-Ethynylcyclobutylamine hydrochloride | 25% | Up to 300 mmol |

Table 1: Synthesis of 1-Ethynylcycloalkylamines thieme-connect.com

General Synthetic Techniques for Amine and Cyclopropane Scaffolds

The construction of molecules like this compound relies on fundamental synthetic strategies for creating amine and cyclopropane structures.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. jocpr.comlibretexts.org This reaction proceeds through the formation of an imine intermediate from the condensation of a carbonyl compound with an amine, followed by the reduction of the imine to the corresponding amine. jocpr.com

A key advantage of reductive amination is the ability to perform it as a one-pot reaction, which enhances efficiency by eliminating the need for intermediate purification steps. wikipedia.org Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.org The choice of reducing agent and reaction conditions can influence the selectivity of the reaction, especially when multiple functional groups are present. jocpr.com For instance, strategies for site-selective reductive amination often involve the use of protecting groups or specially designed catalysts to direct the reaction to a specific carbonyl or amino group. jocpr.com

Modern advancements in this area focus on catalyst-controlled reactions to achieve high levels of regio- and stereoselectivity. jocpr.com Transition metal catalysts based on ruthenium, iridium, and nickel have proven effective in promoting these transformations. jocpr.com Furthermore, the development of green and sustainable methods, such as using hydrogen gas or formic acid as the reducing agent and conducting reactions in aqueous or solvent-free conditions, is an active area of research. jocpr.com

| Reaction Type | Key Features | Common Reagents/Catalysts |

| Direct Reductive Amination | One-pot synthesis from carbonyl and amine. jocpr.com | NaBH₃CN, Catalytic Hydrogenation (Pt, Pd, Ni) libretexts.orgwikipedia.org |

| Catalyst-Controlled | High regio- and stereoselectivity. jocpr.com | Ru, Ir, Ni complexes jocpr.com |

| Green Methodologies | Use of environmentally benign reagents. jocpr.com | H₂, Formic acid jocpr.com |

Table 2: Overview of Reductive Amination Strategies

Nucleophilic Substitution Reactions in Cyclopropane Synthesis

The formation of the cyclopropane ring often involves intramolecular nucleophilic substitution reactions. rsc.org A common strategy is the base-catalyzed ring closure of a compound containing a leaving group and a nucleophilic center in a 1,3-relationship. umkc.edu For example, substrates with an electron-withdrawing group (like a carbonyl) and a leaving group (such as a halide or sulfonate) at the γ-position can undergo an intramolecular S_N2 reaction to form a cyclopropane ring. rsc.org

The reactivity of the cyclopropane ring itself is influenced by significant ring strain due to its 60° bond angles. vaia.com This strain makes the carbon-carbon bonds weaker and more susceptible to ring-opening reactions initiated by nucleophiles. vaia.com The stereochemical outcome of nucleophilic ring-opening of donor-acceptor cyclopropanes often results in an inversion of configuration at the reaction center, analogous to a bimolecular nucleophilic substitution (S_N2) reaction. thieme-connect.com Studies on arylcyclopropane cation radicals have shown that nucleophilic substitution proceeds with high regioselectivity, favoring attack at the more substituted carbon atom, and is stereospecific, occurring with inversion of configuration. acs.org

| Reaction | Substrate Features | Key Characteristics |

| Intramolecular S_N2 Cyclization | Electron-withdrawing group and a γ-leaving group. rsc.org | Base-catalyzed, forms cyclopropane ring. umkc.edu |

| Nucleophilic Ring Opening | Donor-acceptor substituted cyclopropanes. thieme-connect.com | Often proceeds with inversion of configuration. thieme-connect.com |

Table 3: Nucleophilic Substitution in Cyclopropane Chemistry

Modular Synthesis of Cyclopropane-Fused N-Heterocycles Utilizing Diazo Reagents

A powerful and modular approach for constructing cyclopropane-fused N-heterocycles involves the use of diazo reagents. nih.gov This method allows for the direct synthesis of complex molecular scaffolds from unsaturated amines. researchgate.net The process typically involves an initial acylation of the amine with a novel α-diazo acylating agent, followed by a (3+2) cycloaddition and subsequent fragmentation to yield the cyclopropane-fused lactam. nih.govresearchgate.net

This strategy is operationally simple and demonstrates a broad functional group tolerance, enabling the creation of a wide array of fused, bridged, and spiro ring systems. nih.govresearchgate.net The utility of this transformation has been demonstrated in the concise synthesis of therapeutic agents like milnaciprane and amitifadine. nih.gov The development of redox-active diazoacetate reagents has further expanded the scope of this methodology, allowing for the enantioselective synthesis of cyclopropane building blocks from common olefins. acs.org

| Reagents | Key Transformation | Products |

| α-Diazo acylating agents and unsaturated amines | Acylation, (3+2) cycloaddition, fragmentation nih.govresearchgate.net | Cyclopropane-fused lactams nih.govresearchgate.net |

| Redox-active aryldiazoacetates and olefins | Asymmetric cyclopropanation and stereoselective decarboxylative reduction acs.org | cis-Arylcyclopropanes acs.org |

Table 4: Synthesis of Cyclopropane-Fused Systems with Diazo Reagents

Iii. Reactivity and Reaction Mechanisms of 1 Ethynylcyclopropan 1 Amine

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group is central to its reactivity, allowing it to act as a nucleophile and a base.

The nucleophilicity of an amine is its ability to donate its electron pair to an electrophile. In 1-ethynylcyclopropan-1-amine, the nitrogen atom's lone pair makes it a potent nucleophile. masterorganicchemistry.com However, its reactivity is modulated by both steric and electronic factors. The cyclopropyl (B3062369) group, being a small ring, introduces significant steric hindrance around the amine, which can temper its nucleophilicity compared to a linear alkyl amine. masterorganicchemistry.comfiveable.me

Table 1: Factors Influencing the Nucleophilicity of this compound

| Factor | Effect on Nucleophilicity | Rationale |

| Lone Pair on Nitrogen | Increases | The available lone pair of electrons can readily attack electrophilic centers. masterorganicchemistry.com |

| Primary Amine | High | Primary amines are generally more nucleophilic than ammonia (B1221849) due to the electron-donating nature of the alkyl substituent. fiveable.me |

| Cyclopropyl Group | Decreases (Steric) | The three-membered ring creates steric bulk around the nitrogen atom, hindering its approach to electrophiles. masterorganicchemistry.comfiveable.me |

| Cyclopropyl Group | Increases (Electronic) | The strained ring has high s-character and can be electron-donating, increasing electron density on the nitrogen. longdom.org |

| Ethynyl (B1212043) Group | Decreases (Electronic) | The sp-hybridized carbons of the alkyne are electron-withdrawing, reducing the nucleophilicity of the amine. fiveable.me |

Primary amines like this compound readily undergo alkylation and acylation reactions. libretexts.org

Alkylation: In an alkylation reaction, the amine acts as a nucleophile and attacks an alkyl halide, leading to the formation of a secondary amine. wikipedia.orglkouniv.ac.in This reaction typically proceeds via an SN2 mechanism. lkouniv.ac.in However, a significant challenge in the alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.comlibretexts.org This can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org To achieve mono-alkylation, a large excess of the starting amine is often employed. libretexts.org

Acylation: Acylation of this compound with an acyl chloride or an acid anhydride (B1165640) yields an N-substituted amide. libretexts.orgchemguide.co.uk This reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uk The amine attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate, which then collapses to expel a leaving group (e.g., chloride) and form the stable amide. chemguide.co.uk Unlike alkylation, overacylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the carbonyl group. libretexts.org

Table 2: General Schemes for Alkylation and Acylation of this compound

| Reaction | Reactants | Product |

| Alkylation | This compound + Alkyl Halide (R-X) | N-Alkyl-1-ethynylcyclopropan-1-amine |

| Acylation | This compound + Acyl Chloride (R-COCl) | N-Acyl-1-ethynylcyclopropan-1-amine |

Transamidation is a process where the amine group of an amide is exchanged with another amine. These reactions are typically challenging due to the stability of the amide bond and often require catalysts or harsh reaction conditions. While direct transamidation involving this compound as the incoming amine has not been extensively reported, related studies on cyclopropylamine (B47189) suggest that it can be a difficult substrate, providing poor yields in some instances. organic-chemistry.org The steric bulk of the cyclopropyl group and the electronic nature of the ethynyl substituent likely contribute to this challenge.

Conversely, amides derived from this compound could potentially undergo transamidation with other amines under suitable catalytic conditions. The feasibility and efficiency of such reactions would depend on the specific reaction partners and the catalyst system employed.

Reactivity of the Ethynyl Group

The terminal alkyne functionality in this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions and other functionalizations.

Two of the most prominent strategies for functionalizing terminal alkynes are the Sonogashira coupling and azide-alkyne cycloaddition (Click Chemistry).

Sonogashira Coupling: This is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov The reaction typically employs a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov The Sonogashira coupling is a powerful tool for the synthesis of substituted alkynes. In the context of this compound, this reaction would allow for the introduction of various aryl or vinyl substituents at the terminus of the ethynyl group. A related reaction has been reported for ethynylcyclopropane, indicating the feasibility of this transformation. organic-chemistry.org

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of reactions known for their high yields, selectivity, and compatibility with a wide range of functional groups. masterorganicchemistry.combroadpharm.com This reaction involves the coupling of a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. broadpharm.com The ethynyl group of this compound is a suitable substrate for this transformation, enabling its conjugation to a variety of molecules bearing an azide functionality. biosyntan.dethieme-connect.com

Table 3: Key Alkyne Functionalization Reactions

| Reaction | Key Reagents | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Amine base | Substituted Alkyne |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Azide (R-N₃), Cu(I) catalyst | 1,2,3-Triazole |

A notable reaction involving the ethynyl group is the titanium-mediated reductive cross-coupling with imines. sci-hub.selibretexts.org In this process, a low-valent titanium species, generated in situ, reacts with an imine to form a titanium-imine complex. sci-hub.se This complex then couples with a terminal alkyne, such as ethynylcyclopropane, to generate an azatitanacyclopentene intermediate with high regioselectivity. sci-hub.selibretexts.org Subsequent hydrolysis of this intermediate yields a stereodefined allylic amine. sci-hub.se Interestingly, when ethynylcyclopropane is used as the alkyne component, the initially formed allylic amine can undergo an unexpected 1,3-amino migration during purification on silica (B1680970) gel. sci-hub.selibretexts.org This reaction provides an efficient route to complex allylic amines, which are valuable synthetic intermediates.

Multicomponent Reactions Incorporating Alkynes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. ajrconline.org The presence of both a primary amine and a terminal alkyne makes this compound an ideal substrate for several important MCRs.

One of the most prominent isocyanide-based MCRs is the Ugi four-component reaction (Ugi-4CR) . ajrconline.org This reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. wikipedia.orgtcichemicals.com In a hypothetical Ugi reaction involving this compound, the amine group would react with a carbonyl component (e.g., an aldehyde) to form a Schiff base. Subsequent protonation by the carboxylic acid component activates the imine for nucleophilic attack by the isocyanide. This is followed by an intramolecular O- to N-acyl transfer (the Mumm rearrangement) to yield the stable bis-amide product, which would retain the intact 1-ethynylcyclopropyl moiety. wikipedia.org The entire process is typically rapid and driven by the irreversible Mumm rearrangement. wikipedia.org

Another significant MCR is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which synthesizes propargylamines from a terminal alkyne, an aldehyde, and a primary or secondary amine, often catalyzed by metals like copper or manganese. diva-portal.orgrsc.org In this context, this compound could theoretically act as the amine component. However, its primary utility is as the alkyne source. The generally accepted mechanism involves the formation of a metal-acetylide intermediate from the terminal alkyne. diva-portal.org Concurrently, the aldehyde and a separate amine reactant condense to form an iminium ion. The metal-acetylide then attacks the iminium ion, yielding the propargylamine (B41283) product after workup.

| Reaction Name | Reactants | Role of this compound | Typical Product |

|---|---|---|---|

| Ugi-4CR | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Amine Component | α-Acylamino Amide |

| A³ Coupling | Aldehyde, Amine | Alkyne Component | Propargylamine |

Cyclopropane (B1198618) Ring Reactivity and Transformations

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) is a primary driver for its chemical transformations. colab.ws This inherent energy facilitates a variety of ring-opening reactions under thermal, photochemical, enzymatic, or catalytic conditions. The presence of the amino group (a donor) and the ethynyl group (an acceptor) polarizes the C-C bonds of the ring, making it a "donor-acceptor" (D-A) cyclopropane, which further enhances its reactivity. colab.wsuni-regensburg.de

Cyclopropane Ring-Opening Reactions

The cleavage of the strained three-membered ring is a characteristic reaction of cyclopropylamines, proceeding through several distinct mechanistic pathways.

1-Aminocyclopropane-1-carboxylate (ACC) deaminase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme found in some bacteria and fungi that catalyzes the conversion of ACC to α-ketobutyrate and ammonia. ebi.ac.uknih.gov This transformation is crucial in plant biology as it lowers levels of the plant hormone ethylene, for which ACC is the immediate precursor. nih.gov

The mechanism is unusual for a PLP-dependent enzyme because the substrate, ACC, lacks an α-hydrogen, preventing the typical Cα-deprotonation step. nih.govacs.org The catalytic cycle begins with the formation of an external aldimine between the amino group of the substrate and the PLP cofactor. ebi.ac.uk Structural and mechanistic studies suggest two plausible pathways for the subsequent ring-opening:

Nucleophilic Attack: A conserved tyrosine residue (e.g., Tyr294) in the enzyme's active site acts as a nucleophile, attacking one of the β-methylene carbons of the cyclopropane ring. nih.govrcsb.org This attack induces the cleavage of the Cβ-Cγ bond, leading to the formation of a quinonoid intermediate. ebi.ac.uk

Acid-Catalyzed Opening: Alternatively, the tyrosine residue may function as a general acid, protonating a methylene (B1212753) carbon and facilitating ring cleavage through an acid-catalyzed mechanism. rcsb.org

Kinetic isotope effect studies suggest that the Cα-Cβ bond cleavage is at least partially rate-limiting. acs.org Regardless of the precise initiation, the ring-opening is followed by a series of rearrangements and hydrolysis to release ammonia and α-ketobutyrate. ebi.ac.uk

| Step | Description | Key Residue/Cofactor | Reference |

|---|---|---|---|

| 1 | Formation of external aldimine with substrate. | PLP | ebi.ac.uk |

| 2 | Nucleophilic attack on the cyclopropane ring. | Tyr294 | nih.govrcsb.org |

| 3 | Ring cleavage and formation of a quinonoid intermediate. | - | ebi.ac.uk |

| 4 | Rearrangement and hydrolysis. | - | ebi.ac.uk |

| 5 | Release of α-ketobutyrate and ammonia. | - | nih.gov |

Donor-acceptor (D-A) cyclopropanes readily undergo ring-opening reactions when activated by a Lewis acid. uni-regensburg.dersc.org The Lewis acid coordinates to the acceptor group (in this case, the alkyne could be activated or a carboxylate group in related structures), which enhances the polarization of the cyclopropane C-C bonds and facilitates cleavage. rsc.org This generates a stabilized carbocationic or 1,3-dipole intermediate. rsc.org

In the presence of an amine nucleophile, this intermediate is trapped to form a γ-amino compound. The reaction of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, catalyzed by a Lewis acid, proceeds smoothly at room temperature. nih.gov The mechanism is proposed to be an Sₙ1-type ring-opening, creating an electrophilic center that the amine attacks. uni-regensburg.de This process occurs with complete retention of stereochemistry if the original cyclopropane is enantiomerically pure. nih.gov

Cyclopropylamines are excellent precursors for radical-mediated transformations. The ring-opening is typically initiated by a single-electron transfer (SET) from the nitrogen atom to a photoexcited catalyst or by reaction with a radical initiator. rsc.orgbeilstein-journals.org This generates a nitrogen-centered radical cation, which readily undergoes homolytic cleavage of one of the adjacent C-C bonds of the cyclopropane ring. rsc.org This ring-opening is highly favorable due to the release of ring strain.

The resulting distonic radical cation is a key intermediate that can be trapped by various radical acceptors, such as alkenes, in [3+2] cycloaddition reactions to form five-membered rings like cyclopentylamines. nih.govacs.org Recent research has demonstrated iron(II)-catalyzed radical [3+2] cyclizations of N-aryl cyclopropylamines with alkenes. nih.govacs.org The proposed mechanism involves an iron(II)-mediated hydrogen radical dissociation, which differs from typical photoredox SET processes. acs.org These reactions are notable for proceeding without the need for an external oxidant. nih.govacs.org

| Mechanism | Initiation | Key Intermediate | Typical Product Type | Reference |

|---|---|---|---|---|

| Enzyme-Catalyzed | Nucleophilic attack by active site residue (e.g., Tyr) | PLP-aldimine, Quinonoid | α-Keto acid, Ammonia | ebi.ac.uknih.gov |

| Lewis Acid-Catalyzed | Coordination of Lewis acid to acceptor group | Carbocation / 1,3-dipole | γ-Substituted acyclic compound | uni-regensburg.dersc.orgnih.gov |

| Oxidative Radical | Single-electron transfer (SET) or radical initiator | Nitrogen radical cation, Distonic radical cation | Cycloadducts (e.g., cyclopentylamines) | rsc.orgnih.govacs.org |

Cyclopropanation Reactions and Mechanistic Insights

While the previous sections discussed the reactivity of the pre-formed this compound, this section provides insight into the chemical reactions used to construct the cyclopropylamine core itself. Cyclopropanation refers to any process that generates a cyclopropane ring. wikipedia.org

A common method for synthesizing cyclopropanes from alkenes involves carbenes or carbenoids. wikipedia.org The Simmons-Smith reaction , using a carbenoid like iodomethylzinc iodide (ICH₂ZnI), is a classic example. wikipedia.orgunl.pt For the synthesis of cyclopropylamines, the Kulinkovich hydroxycyclopropanation protocol was adapted by de Meijere for N,N-dialkylamides. acs.org This Ti(II)-mediated intramolecular coupling of an olefin and an amide moiety provides access to bicyclic cyclopropylamines. The mechanism is believed to proceed through a titanaoxacyclopentane intermediate. acs.org

Another powerful method is the transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene. unl.pt Catalysts based on rhodium, copper, or ruthenium are frequently used. diva-portal.org These catalysts react with the diazo compound to form a metal-carbene intermediate. The carbene is then transferred to the alkene in a concerted, stereospecific manner to form the cyclopropane ring. wikipedia.orgdiva-portal.org The stereoselectivity of the reaction is often dictated by the intricate balance between different mechanistic pathways, including potential migratory insertion of the carbene into the catalyst's ligand framework. diva-portal.org

Intramolecular Interactions and Conformations

The spatial arrangement of the ethynyl and amino groups in this compound facilitates unique intramolecular interactions that significantly influence its conformational preferences. These non-covalent interactions, particularly hydrogen bonding involving the π-electrons of the alkyne moiety, play a crucial role in dictating the molecule's three-dimensional structure and reactivity.

The interaction involves the donation of electron density from the π-orbitals of the carbon-carbon triple bond to the partially positive hydrogen atoms of the amino group. This is facilitated by the close proximity of the interacting groups, a consequence of their substitution on the same carbon atom of the cyclopropane ring. Quantum chemical calculations have been employed to support the experimental findings and to provide a more detailed understanding of the nature and strength of these hydrogen bonds. researchgate.net

Microwave spectroscopy has proven to be a powerful technique for the detailed conformational analysis of this compound in the gas phase. researchgate.netnist.gov These studies, conducted in the 19.0–62.0 GHz spectral region, have led to the identification and characterization of a specific rotamer, designated as Conformer I. researchgate.netresearchgate.net

This identified conformer possesses a plane of symmetry (Cₛ symmetry), a structural feature that is consistent with the aforementioned intramolecular hydrogen bonding where both amino hydrogens interact with the π-electrons of the triple bond. researchgate.netresearchgate.net The determination of rotational constants from the microwave spectrum allows for a precise structural characterization of this conformer. mdpi.commdpi.comnih.gov The experimental work has been complemented by quantum chemical computations at various levels of theory, such as MP2/6-311++G** and B3LYP/6-31G*, which have assisted in the assignment and interpretation of the spectral data. researchgate.net

The analysis of the microwave spectrum also provides information on the molecule's dipole moment. researchgate.netstackexchange.com For Conformer I, the dipole moment components have been determined, providing further insight into the charge distribution within the molecule. researchgate.netresearchgate.net

Below is a table summarizing the key experimental data obtained from microwave spectroscopy studies of this compound's dominant conformer.

| Parameter | Value | Unit |

| Symmetry | Cₛ | - |

| μₐ | 1.353(22) | 10⁻³⁰ C m |

| μₑ | 1.502(9) | 10⁻³⁰ C m |

| μₑ | 0.0 | 10⁻³⁰ C m |

| μₜₒₜ | 2.022(79) | 10⁻³⁰ C m |

Iv. Computational and Spectroscopic Investigations of 1 Ethynylcyclopropan 1 Amine

Quantum Chemical Computations

Quantum chemical calculations have been instrumental in understanding the nuanced structural details of 1-ethynylcyclopropan-1-amine. These theoretical approaches complement experimental data and offer predictive power for various molecular properties.

The study of this compound has been supported by quantum chemical computations utilizing Møller-Plesset perturbation theory at the second order (MP2) with a 6-311++G** basis set (frozen core) and Density Functional Theory (DFT) using the B3LYP functional with a 6-31G* basis set. researchgate.net These methods are widely used in computational chemistry to predict molecular structures, energies, and other properties with a good balance of accuracy and computational cost. aun.edu.egcityu.edu.hk The choice of these specific levels of theory allows for a reliable description of electron correlation effects, which are important for accurately modeling the intramolecular interactions within the molecule. researchgate.netresearchgate.net

Computational methods have been successfully employed to predict the rotational constants and dipole moments of this compound, which are crucial for interpreting microwave spectroscopy data. For the identified 'Conformer I', the calculated dipole moment components are in good agreement with experimental values. researchgate.netrsc.org The total dipole moment for this conformer was determined to be 2.022(79) D. researchgate.net The individual components of the dipole moment were found to be μa=1.353(22) D and μb=1.502(9) D, with μc being zero due to the molecule's Cs symmetry. researchgate.net Ab initio calculations have proven to be a valuable tool in predicting rotational constants for other molecules as well, often showing a difference of less than 0.1% from experimental values. arxiv.org

Table 1: Predicted and Experimental Dipole Moments of this compound (Conformer I)

| Dipole Moment Component | Value (D) |

|---|---|

| μa | 1.353(22) |

| μb | 1.502(9) |

| μc | 0.0 |

| μtotal | 2.022(79) |

Data sourced from Møllendal et al. (1999) researchgate.net

Theoretical calculations are essential for determining the relative energies of different conformers (rotamers) of a molecule. wikipedia.orgnih.gov For this compound, microwave spectroscopy has identified one rotamer, denoted as Conformer I, which possesses a plane of symmetry (Cs symmetry). researchgate.net In this conformer, both hydrogen atoms of the amino group are involved in intramolecular hydrogen bonds with the π-electrons of the ethynyl (B1212043) group's triple bond. researchgate.net Computational studies can quantify the energy differences between this observed conformer and other potential, higher-energy conformers that may not be readily detectable by experimental means. vaia.comresearchgate.net The relative stability of conformers can also be influenced by complexation. researchgate.net

Quantum chemical computations play a significant role in elucidating reaction mechanisms involving compounds like this compound. For instance, DFT studies have been used to understand the mechanism of nickel-catalyzed cyclization reactions involving related cyclopropylideneacetates and alkynes, revealing how the nature of the reactants dictates the reaction pathway and regioselectivity. researchgate.net Such computational approaches help in understanding concepts like molecular structure and explaining reaction pathways. aun.edu.eg They can also be used to construct potential energy surfaces to connect stationary points in a reaction. cityu.edu.hk

In silico methods, which rely on computer simulations, are increasingly used in medicinal chemistry to predict the potential biological activity of molecules. journaljammr.comnih.govorientjchem.orgmdpi.com While specific studies on this compound are not detailed in the provided context, the principles of in silico analysis are broadly applicable. These techniques can be used to perform molecular docking studies to predict how a molecule might bind to a biological target, such as a protein or enzyme. nih.govorientjchem.orgui.ac.id This helps in identifying promising candidates for further experimental evaluation as potential therapeutic agents. orientjchem.org

Spectroscopic Characterization Techniques

A variety of spectroscopic techniques are employed to characterize the structure and properties of this compound.

The microwave spectrum of this compound was investigated in the 19.0–62.0 GHz range at approximately -30°C. researchgate.net This technique allows for the precise determination of rotational constants and dipole moments, providing definitive structural information. ifpan.edu.pl

Infrared (IR) spectroscopy is another key technique. For primary amines like this compound, characteristic N-H stretching vibrations are expected in the 3400 to 3500 cm⁻¹ region. libretexts.org The C-N stretching absorption for aliphatic amines typically appears between 1000 and 1250 cm⁻¹. libretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of the atoms within the molecule. aun.edu.eg In ¹H NMR, the protons on the nitrogen of an amine typically appear as a broad signal between 0.5 and 5.0 ppm. libretexts.org

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. uni.lu

Microwave Spectroscopy for Structural and Conformational Elucidation

Microwave spectroscopy, a high-resolution technique that probes the rotational energy levels of molecules in the gas phase, has been instrumental in determining the precise geometric structure and conformational preferences of this compound. ifpan.edu.pltanta.edu.egrsc.org Analysis of the rotational spectrum provides highly accurate rotational constants, which are inversely related to the molecule's moments of inertia. These constants serve as a benchmark for, and are often complemented by, high-level quantum chemical calculations to refine the molecular structure. ifpan.edu.plmdpi.com

A detailed investigation of the microwave spectrum of this compound was conducted in the 19.0–62.0 GHz frequency range at approximately -30°C. researchgate.net This study, supported by quantum chemical computations at the MP2/6-311++G** and B3LYP/6-31G* levels of theory, led to the successful assignment of a single rotational isomer, designated Conformer I. researchgate.net

Key findings from the spectroscopic analysis revealed that Conformer I possesses a plane of symmetry (Cs symmetry). researchgate.net A significant structural feature of this conformer is the presence of intramolecular hydrogen bonds. Both hydrogen atoms of the amino group were found to interact with the π-electrons of the ethynyl triple bond, a stabilizing interaction that dictates the conformational preference of the molecule in the gas phase. researchgate.net

The analysis of the Stark effect in the rotational spectrum also permitted the determination of the molecule's electric dipole moment components. researchgate.netnist.gov These values provide quantitative insight into the charge distribution within the molecule. For Conformer I, the dipole moment component along the c-axis (μc) is zero by symmetry. researchgate.net The experimentally determined dipole moment components are detailed in the table below.

| Spectroscopic Parameter | Experimental Value (10⁻³⁰ C m) |

| Dipole Moment Component μa | 1.353(22) |

| Dipole Moment Component μb | 1.502(9) |

| Dipole Moment Component μc | 0.0 |

| Total Dipole Moment μtot | 2.022(79) |

| Data sourced from a microwave spectroscopy study of this compound. researchgate.net |

Furthermore, the study identified and assigned three vibrationally excited states corresponding to three different normal modes, with their frequencies determined through relative intensity measurements. researchgate.net This comprehensive analysis underscores the power of microwave spectroscopy in providing a detailed picture of the three-dimensional structure and internal dynamics of this compound. connectedpapers.comacs.org

Use of NMR Studies in Reaction Mechanism Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for elucidating reaction mechanisms by providing detailed structural information about reactants, intermediates, and products in solution. nih.govrsc.org While specific mechanistic studies on this compound are not extensively detailed in the literature, the principles of NMR can be applied to understand its reactivity. Methodologies such as time-course studies, isotopic labeling, and two-dimensional (2D) NMR experiments are central to these investigations. rsc.orgresearchgate.netresearchgate.net

Studying a reaction mechanism involving this compound would typically begin by acquiring ¹H and ¹³C NMR spectra of the starting material to assign all proton and carbon signals. ufv.br For instance, in a potential N-acylation reaction, the progress could be monitored by observing the disappearance of the characteristic ¹H NMR signal of the amine (-NH₂) protons and the simultaneous appearance of a new signal for the amide (-NH-) proton, often at a different chemical shift. researchgate.net

A hypothetical reaction, such as the N-formylation of this compound, illustrates how NMR can provide mechanistic insight. researchgate.net By taking samples from the reaction mixture at different time points, one can track the conversion of the starting material to the product. researchgate.net

| Compound / Intermediate | Functional Group | Hypothetical ¹H Chemical Shift (δ, ppm) | Rationale for Shift Change |

| This compound | Amine (-NH₂) | ~1.5 - 2.5 | Signal for the primary amine protons. |

| N-(1-ethynylcyclopropyl)formamide | Amide (-NHCHO) | ~7.5 - 8.5 | Appearance of the amide proton signal, deshielded due to the electron-withdrawing nature of the adjacent carbonyl group. |

| This compound | Cyclopropyl (B3062369) Protons | ~0.5 - 1.5 | Protons on the cyclopropane (B1198618) ring. |

| N-(1-ethynylcyclopropyl)formamide | Cyclopropyl Protons | ~0.6 - 1.7 | Slight shift upon conversion of the amine to an amide. |

| This compound | Ethynyl Proton (-C≡CH) | ~2.0 - 3.0 | Signal for the terminal alkyne proton. |

| N-(1-ethynylcyclopropyl)formamide | Ethynyl Proton (-C≡CH) | ~2.1 - 3.1 | Minor shift expected as the modification is not directly on the ethynyl group. |

Isotopic labeling experiments offer a more definitive way to probe reaction pathways. sapub.org For example, in a reaction involving proton transfer, substituting a proton with deuterium (B1214612) (a "silent" nucleus in ¹H NMR) can lead to changes in the splitting patterns of adjacent protons, confirming the site of bond formation or cleavage. sapub.org If this compound were to be synthesized using a deuterium-labeled precursor, the resulting NMR spectra could confirm the position of the label and its fate during subsequent reactions, thereby validating a proposed mechanism.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further elucidate complex structures by establishing connectivity between protons and carbons, which is invaluable for identifying unexpected intermediates or final products that might reveal the true reaction pathway. rsc.org

V. Applications and Future Directions in Chemical Research

1-Ethynylcyclopropan-1-amine as a Synthetic Building Block

The dual functionality and rigid conformational nature of this compound make it an excellent starting point for the synthesis of diverse and complex chemical entities. Its amine and ethynyl (B1212043) groups can be functionalized orthogonally, allowing for a stepwise and controlled elaboration of molecular complexity.

This compound serves as a precursor for more complex and functionally rich molecules. A key example of its utility is in the synthesis of novel, non-proteinogenic amino acids. Through chemical transformation, the ethynyl group can be elaborated while the amine group provides a handle for further reactions.

A notable application is its conversion to a unique ethynyl-extended 1-aminocyclopropanecarboxylic acid. researchgate.net This transformation highlights the compound's role in accessing structurally novel amino acids that can be incorporated into peptides or used as standalone bioactive molecules. Furthermore, the primary amine can be protected, for example, with a fluorenylmethyloxycarbonyl (Fmoc) group. researchgate.net This protection strategy is standard in solid-phase peptide synthesis, rendering the resulting N-Fmoc-protected this compound a readily usable component for building peptide-based complex molecules.

Table 1: Derivatives of this compound for Complex Molecule Synthesis

| Derivative Name | Parent Compound | Synthetic Application | Reference |

|---|---|---|---|

| Ethynyl-extended 1-aminocyclopropanecarboxylic acid | This compound | Synthesis of novel amino acids | researchgate.net |

The cyclopropylamine (B47189) moiety is a recognized pharmacophore found in numerous approved drugs and clinical candidates. longdom.org Its presence can confer favorable properties such as metabolic stability, conformational rigidity, and improved binding to biological targets. researchgate.net this compound acts as a valuable intermediate, providing a direct route to incorporate both the cyclopropylamine motif and a reactive ethynyl handle into a potential drug candidate.

The terminal alkyne is particularly useful, serving as a versatile functional group for a range of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling. These reactions are widely used in medicinal chemistry to link different molecular fragments, allowing for the rapid generation of compound libraries for biological screening. The amine group can be readily converted into amides, sulfonamides, or other functional groups common in medicinal compounds, further expanding its utility as an intermediate.

Molecular scaffolds are core structures upon which functional groups are appended to create molecules with specific three-dimensional arrangements and properties. The rigid nature of the cyclopropane (B1198618) ring in this compound provides a fixed, three-dimensional anchor point, making it an attractive component for scaffold construction.

The bifunctional nature of the molecule allows it to act as a versatile linker. The amine and ethynyl groups can be seen as orthogonal vectors pointing in defined directions from the rigid cyclopropane core. This allows for the precise spatial arrangement of different substituents, which is a critical aspect of rational drug design and the construction of complex molecular probes. By reacting the amine with one partner and the alkyne with another, chemists can build diverse and complex scaffolds that explore a wider range of chemical space than would be possible with more flexible linear building blocks.

Role in Pharmaceutical and Agrochemical Research

The structural motifs present in this compound are of significant interest in the discovery of new pharmaceutical and agrochemical agents. The cyclopropane ring is often used as a bioisostere for other groups (like a gem-dimethyl group or a double bond), while the ethynyl group can participate in crucial binding interactions or serve as a reactive handle.

The incorporation of small, strained rings like cyclopropane into drug candidates is a well-established strategy to enhance pharmacological properties. The conformational constraint imposed by the cyclopropane ring can pre-organize a molecule into a bioactive conformation, leading to increased binding affinity and selectivity for its biological target. researchgate.net This rigidity can also protect the molecule from metabolic degradation, improving its pharmacokinetic profile.

This compound offers a direct entry point for this design strategy. Its use as a building block allows for the facile introduction of the cyclopropylamine core into new chemical entities. The ethynyl group further enhances its value, as terminal alkynes are known to form key hydrogen bonds or other interactions in the active sites of enzymes, such as kinases. This makes the 1-ethynylcyclopropylamine fragment a promising motif for the design of novel enzyme inhibitors.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agrochemical research. They involve the systematic modification of a lead compound's structure to understand how each component contributes to its biological activity, selectivity, and pharmacokinetic properties. This compound provides a template that can be systematically modified to conduct detailed SAR studies.

The three key components of the molecule—the amine, the cyclopropane ring, and the ethynyl group—can be independently altered.

Amine Modifications : The primary amine can be acylated to form a library of amides, converted to sulfonamides, or alkylated to secondary or tertiary amines. This allows researchers to probe for key hydrogen bonding interactions and explore the steric and electronic requirements of the binding pocket.

Cyclopropane Ring Analogues : While the cyclopropane ring itself is a key feature, replacing it with other small rings (like cyclobutane) or acyclic linkers can help to quantify the specific contribution of the strained ring to the molecule's activity and conformational preference.

This systematic approach allows chemists to build a detailed understanding of the SAR for a given series of compounds, guiding the rational design of more potent and selective pharmaceutical or agrochemical agents.

Table 2: Hypothetical SAR Modifications of a this compound-based Scaffold

| Modification Site | Example Modification | Rationale for SAR Study |

|---|---|---|

| Amine (R1) | Conversion to various amides (e.g., benzamide, acetamide) | Probe for hydrogen bond donor/acceptor interactions and steric tolerance. |

| Amine (R1) | Alkylation (e.g., N-methyl, N-ethyl) | Investigate the impact of basicity and steric bulk at the nitrogen atom. |

| Ethynyl (R2) | Sonogashira coupling with aryl halides | Explore the effect of adding extended aromatic systems for potential pi-stacking or hydrophobic interactions. |

| Ethynyl (R2) | Click chemistry to form triazoles | Introduce a stable, polar heterocyclic ring to alter solubility and hydrogen bonding capacity. |

Development of New Therapeutic Agents

The cyclopropane ring is a versatile structural motif increasingly utilized in drug development to enhance pharmacological properties. nih.gov Its incorporation into drug candidates can lead to improved potency, greater metabolic stability, reduced off-target effects, and better brain permeability. nih.gov The cyclopropylamine moiety, in particular, is a key feature in several classes of bioactive molecules.

Derivatives of 1-substituted cyclopropylamines have been investigated as a novel class of irreversible inhibitors for histone demethylase KDM1A (also known as LSD1), which has become an important target for cancer therapies. nih.gov Research has shown that compounds based on a cyclopropylamine scaffold can covalently inhibit KDM1A and can be modified to increase selectivity against other enzymes like monoamine oxidases (MAO A and MAO B). nih.gov The stereochemistry of substituents on the cyclopropane ring can influence how the molecules bind and interact with the enzyme's FAD co-enzyme, highlighting the importance of stereocontrol in the synthesis of these agents. nih.gov The presence of the ethynyl group in this compound offers a point for further chemical modification, allowing for the creation of diverse compound libraries to screen for various biological activities.

Advanced Materials and Catalysis Research

Catalytic Applications

While this compound itself is not typically a catalyst, it serves as a valuable precursor and building block in the synthesis of more complex molecules used in catalysis. The primary amine can be functionalized to create ligands for metal catalysts, and the ethynyl group can participate in "click" chemistry or other coupling reactions to attach the molecule to larger scaffolds. The strained cyclopropane ring can also be strategically opened in the presence of a catalyst to generate linear structures with defined stereochemistry.

Research into the functionalization of cyclopropanes often involves organocatalysis. For instance, catalytic ammonium (B1175870) ylide-based cyclopropanation processes can produce trans-disubstituted cyclopropanes with high enantioselectivity when a chiral tertiary amine is used. researchgate.net This highlights the potential for derivatives of this compound to be employed in asymmetric catalysis.

Functional Materials Development

The development of functional materials relies on the precise arrangement of molecular components with specific properties. The rigid, linear structure of the ethynyl group combined with the compact, three-dimensional nature of the cyclopropane ring makes this compound an intriguing component for polymers and other materials. The terminal alkyne is particularly useful for creating covalent linkages, for example, in the formation of polymers or for attachment to surfaces. The amine group provides a site for altering solubility, reactivity, or for introducing hydrogen bonding capabilities, which can influence the self-assembly and bulk properties of a material.

Emerging Research Avenues

Biocatalytic Approaches in Synthesis

Biocatalysis, the use of enzymes to perform chemical transformations, offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. ucd.ie The synthesis of chiral amines is a significant area of biocatalysis research, with enzymes like amine transaminases being used for the asymmetric amination of ketones to produce amines with excellent enantioselectivity. ucd.iemdpi.com

The development of biocatalytic methods for asymmetric cyclopropanation is also an area of high interest. nih.gov Engineered enzymes, often based on heme proteins, can catalyze carbene transfer to olefins to create substituted cyclopropanes. nih.govresearchgate.net These enzymatic methods provide access to enantiopure cyclopropane building blocks that are valuable in pharmaceutical discovery. nih.gov For a molecule like this compound, biocatalytic strategies could be employed to synthesize specific stereoisomers, which is crucial for therapeutic applications where different enantiomers can have vastly different biological effects. nih.gov

Below is a table summarizing various biocatalytic approaches relevant to the synthesis of chiral amines and cyclopropanes.

| Biocatalytic Method | Enzyme Class | Transformation | Key Advantages |

| Asymmetric Amination | Transaminases (TAs) | Prochiral Ketone → Chiral Amine | High enantioselectivity, mild reaction conditions. mdpi.com |

| Reductive Amination | Imine Reductases (IREDs) | Ketone/Aldehyde + Amine → Chiral Amine | Generates secondary and tertiary amines. mdpi.com |

| Asymmetric Cyclopropanation | Engineered Heme Proteins | Olefin + Diazo Compound → Chiral Cyclopropane | High diastereo- and enantioselectivity, avoids expensive metal catalysts. nih.gov |

| Cofactor-Independent Cyclopropanation | Engineered Tautomerase | α,β-Unsaturated Aldehyde + Malonate Derivative → Chiral Cyclopropane | Does not require a cofactor, expands the biocatalytic repertoire. nih.gov |

Photoredox Catalysis for Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis for its ability to generate reactive radical intermediates under mild conditions. This technology is particularly well-suited for the functionalization of strained rings like cyclopropanes. njtech.edu.cnresearchgate.net

In this approach, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process with a substrate, such as an aryl cyclopropane. This can lead to the formation of a radical cation, weakening a C-C bond in the cyclopropane ring. A subsequent nucleophilic attack can open the ring, generating a radical intermediate that can be further functionalized. njtech.edu.cn This strategy allows for the 1,3-difunctionalization of cyclopropanes, providing access to a wide range of molecular scaffolds. njtech.edu.cnresearchgate.net While research has focused on aryl cyclopropanes, these principles could be extended to functionalize the cyclopropane ring of this compound or its derivatives, or to use the amine itself as a participant in photoredox-mediated reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Ethynylcyclopropan-1-amine with high purity, and what analytical steps ensure reproducibility?

- Methodological Answer : The synthesis typically involves cyclopropanation of alkynyl precursors followed by amine functionalization. Key steps include:

- Cyclopropanation : Use transition metal catalysts (e.g., Cu or Pd) to form the cyclopropane ring from alkyne precursors.

- Amination : Introduce the amine group via nucleophilic substitution or reductive amination under inert conditions.

- Salt Formation : Isolate the compound as a hydrochloride salt to enhance stability .

- Quality Control : Confirm purity via HPLC (≥98%) and characterize using -NMR (e.g., cyclopropane proton signals at δ 1.2–1.8 ppm) and high-resolution mass spectrometry (HRMS). Follow reporting standards for synthetic protocols as per academic journals (e.g., detailed reagent ratios, temperature gradients) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

- Methodological Answer :

- Spectroscopy :

- NMR : Analyze cyclopropane ring protons (-NMR) and -NMR for carbon skeleton verification.

- IR : Confirm amine N-H stretches (3300–3500 cm) and alkyne C≡C stretches (~2100 cm).

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Ambiguity Resolution : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve overlapping signals .

Q. How does the stability of this compound vary under different storage conditions, and what protocols mitigate decomposition?

- Methodological Answer :

- Stability Tests : Conduct accelerated degradation studies under varying pH (2–10), temperatures (4°C to 40°C), and light exposure. Monitor via TLC or HPLC for byproducts (e.g., oxidized amines or ring-opened derivatives).

- Optimal Storage : Store as a hydrochloride salt in amber vials at –20°C under argon. Include stabilizers like BHT (0.01–0.1% w/w) for long-term storage .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions (e.g., reaction energetics) and experimental outcomes in cyclopropane-amine systems?

- Methodological Answer :

- Validation Framework :

Parameter Calibration : Cross-check computational methods (e.g., DFT functionals) against benchmark experimental data (e.g., X-ray crystallography for bond angles).

Kinetic vs. Thermodynamic Control : Perform time-resolved experiments (e.g., in situ IR monitoring) to identify dominant pathways.

Error Analysis : Quantify uncertainties in computational models (e.g., solvent effects in DFT) using statistical tools like Monte Carlo simulations .

Q. What experimental strategies can elucidate the reaction mechanisms involving this compound in ring-opening or cycloaddition reactions?

- Methodological Answer :

- Mechanistic Probes :

- Isotopic Labeling : Use -labeled cyclopropane carbons to track bond cleavage sites via -NMR.

- Trapping Intermediates : Employ radical scavengers (e.g., TEMPO) or electrophilic traps to isolate transient species.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

Q. How can researchers design enantioselective syntheses of this compound derivatives, and what chiral catalysts show promise?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Rh, Ir) in asymmetric cyclopropanation.

- Stereochemical Analysis : Use chiral HPLC or vibrational circular dichroism (VCD) to determine enantiomeric excess (ee).

- Case Study : A 2024 study achieved 92% ee using a Cu(I)-BINAP complex in cyclopropanation, though competing pathways required optimization of solvent polarity (e.g., toluene vs. DCM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.